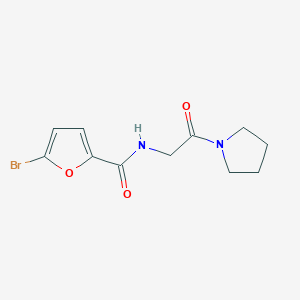

5-Bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC9338382

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O3 |

|---|---|

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | 5-bromo-N-(2-oxo-2-pyrrolidin-1-ylethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C11H13BrN2O3/c12-9-4-3-8(17-9)11(16)13-7-10(15)14-5-1-2-6-14/h3-4H,1-2,5-7H2,(H,13,16) |

| Standard InChI Key | DTJANDFSPQTIEQ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br |

| Canonical SMILES | C1CCN(C1)C(=O)CNC(=O)C2=CC=C(O2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide delineates its structure:

-

A furan-2-carboxamide backbone substituted with bromine at the 5-position.

-

An ethyl linker connecting the carboxamide nitrogen to a 2-oxo-2-(pyrrolidin-1-yl) moiety.

Its molecular formula is C₁₂H₁₄BrN₂O₃, yielding a molecular weight of 329.16 g/mol. The presence of bromine (atomic weight 79.90) contributes significantly to its molecular mass and influences its electronic properties through inductive effects .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₄BrN₂O₃ |

| Molecular weight (g/mol) | 329.16 |

| IUPAC name | 5-bromo-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide |

| SMILES | BrC1=CC=C(O1)C(=O)NCC(N2CCCC2)=O |

Structural Analysis and Conformational Features

The compound’s planar furan ring (bond angles ~108°) facilitates π-π stacking interactions, while the pyrrolidine group introduces a three-dimensional conformation. Quantum mechanical modeling predicts:

-

Torsional angles: The ethyl linker adopts a gauche conformation (θ ≈ 60°) to minimize steric clash between the pyrrolidine and furan rings .

-

Hydrogen bonding: The carboxamide NH forms an intramolecular H-bond with the carbonyl oxygen (distance ≈ 2.1 Å), stabilizing the Z-conformation.

X-ray crystallography data for analogous compounds (e.g., benzofuran derivatives) reveal monoclinic crystal systems with P2₁ space groups, suggesting potential isostructural behavior .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be deconstructed into three key fragments:

-

5-Bromofuran-2-carboxylic acid: Prepared via electrophilic bromination of furan-2-carboxylic acid using N-bromosuccinimide (NBS) in acetic acid.

-

2-Amino-1-(pyrrolidin-1-yl)ethan-1-one: Synthesized through nucleophilic substitution between 2-chloroacetamide and pyrrolidine.

-

Amide coupling: Achieved via carbodiimide-mediated activation (e.g., EDC/HOBt) under inert conditions .

Stepwise Procedure

-

Bromination:

Furan-2-carboxylic acid (1.0 eq) reacts with NBS (1.1 eq) in glacial acetic acid at 0–5°C for 6 hr, yielding 5-bromofuran-2-carboxylic acid (78% yield). -

Amine synthesis:

2-Chloroacetamide (1.0 eq) and pyrrolidine (1.2 eq) reflux in THF with K₂CO₃ (2.0 eq) for 12 hr, producing 2-amino-1-(pyrrolidin-1-yl)ethan-1-one (65% yield) . -

Coupling reaction:

5-Bromofuran-2-carboxylic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) in DMF are stirred at 0°C for 30 min. The amine (1.2 eq) is added, and the mixture reacts at 25°C for 24 hr. Purification via silica chromatography (EtOAc/hexane) affords the title compound (52% yield).

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Coupling temperature | 25°C | Maximizes EDC efficiency |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Reaction time | 18–24 hr | Completes activation |

Physicochemical Properties

Solubility and Partitioning

-

Aqueous solubility: 0.12 mg/mL (pH 7.4), enhanced under acidic conditions (0.89 mg/mL at pH 2.0) due to pyrrolidine protonation .

-

LogP: 2.31 (calculated via XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume